2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
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Overview
Description
Imidazole is a class of organic compounds characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . Nitrobenzyl alcohol derivatives are known to be efficient photoreactive groups with amine selectivity, and they have potential applications in drug discovery, chemical biology, and protein engineering .
Synthesis Analysis
Imidazole synthesis can be achieved through a transition metal-free, base-mediated deaminative coupling of benzylamines with nitriles . This results in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia .Molecular Structure Analysis
Imidazole has a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The local volume surrounding imidazole molecules is dominated by water, due to strong hydrogen-bonding between the nitrogen moieties of imidazole and water molecules .Chemical Reactions Analysis
Imidazole can undergo various reactions. For instance, it can react with OH radicals, and the kinetics of this reaction have been studied .Physical And Chemical Properties Analysis
Imidazole derivatives can destabilize the low pH conformation of lysozyme through weak electrostatic interactions . In concentrated aqueous solutions, the intermolecular interactions in imidazole are dominated by water due to strong hydrogen-bonding .Scientific Research Applications
Synthesis of Nitroarenes and Nitroolefins
The synthesis of nitroarenes and nitroolefins under mild conditions has been facilitated by novel ionic liquids and nitrating agents, showcasing the compound's utility in creating various nitroarenes and nitroolefins without needing cocatalysts and solvents. This method emphasizes the compound's role in promoting efficient and environmentally friendly chemical reactions (Zarei et al., 2018).
Antioxidant Capacity Assays
In the context of antioxidant capacity assays, the compound has been involved in the development and analysis of assays, such as the ABTS/PP decolorization assay. This work highlights the compound's potential in understanding the antioxidant capacity of various substances, providing insights into its utility in food science and pharmacology (Ilyasov et al., 2020).
Catalysis and Synthesis of Benzimidazoles
The compound has been instrumental in catalyzing the synthesis of benzimidazole derivatives, showcasing its catalytic capabilities in facilitating organic reactions. This application is particularly relevant in the pharmaceutical industry, where benzimidazole derivatives are of interest due to their biological activities (Khazaei et al., 2011).
Dual Catalysis for Imidazole Synthesis
The design of novel ionic liquids for dual catalysis in the synthesis of tetrasubstituted imidazoles highlights the compound's role in promoting efficient synthetic pathways. This application underscores the compound's significance in the development of new materials and chemicals with potential applications in various industries (Zolfigol et al., 2013).
Coordination Chemistry and Electrochemistry
The compound has found applications in coordination chemistry, particularly in the synthesis and structural characterization of nickel complexes. These complexes have potential applications in catalysis and materials science, demonstrating the compound's versatility beyond organic synthesis (Bermejo et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on imidazole and nitrobenzyl derivatives could include further exploration of their potential applications in drug discovery, chemical biology, and protein engineering . Additionally, more research could be done to understand the kinetics of their reactions and their interactions with other molecules .
properties
IUPAC Name |
2-ethylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-8-3-4-9-15(14)18(16)11-12-6-5-7-13(10-12)19(20)21/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCEUKYDGXUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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